BDP 581/591 tetrazine excitation and emission spectra
BDP 581/591 tetrazine excitation and emission spectra
<_ 2_0_1_3_7_9_0_8_3>## A Comprehensive Technical Guide to BDP 581/591 Tetrazine for Advanced Bioorthogonal Imaging
For researchers, scientists, and drug development professionals at the forefront of biological inquiry, the ability to visualize molecular processes within living systems is paramount. Bioorthogonal chemistry, particularly the inverse-electron-demand Diels-Alder (IEDDA) reaction, has emerged as a powerful tool for specific and efficient biomolecular labeling. This guide provides an in-depth technical examination of BDP 581/591 tetrazine, a state-of-the-art fluorescent probe, focusing on its spectral characteristics, photophysical properties, and practical application in advanced imaging modalities.
The IEDDA Reaction: A Chemist's Gift to Biology
The IEDDA reaction is a cornerstone of bioorthogonal chemistry, prized for its exceptionally fast reaction rates and high degree of specificity.[1][2] This reaction involves the cycloaddition of an electron-deficient tetrazine with an electron-rich strained alkene, such as trans-cyclooctene (TCO).[] The result is a stable covalent bond formed rapidly under physiological conditions without interfering with native cellular processes.[2][] This remarkable efficiency and selectivity make the IEDDA reaction an ideal strategy for attaching fluorescent probes to target biomolecules in complex biological environments.[1][4]
Diagram 1: The Bioorthogonal IEDDA Ligation
Caption: Excitation and emission maxima for BDP 581/591 tetrazine.
Experimental Protocols for Cellular Labeling
The following protocols provide a robust starting point for utilizing BDP 581/591 tetrazine in live-cell imaging experiments. It is crucial to note that optimal conditions may vary depending on the specific cell line, the nature of the target biomolecule, and the imaging instrumentation.
General Guidelines:
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Reagent Preparation: BDP 581/591 tetrazine is typically dissolved in anhydrous dimethyl sulfoxide (DMSO) to create a stock solution. [5]* Working Concentration: A final concentration of 1-10 µM in cell culture medium is generally effective. Titration is recommended to determine the optimal concentration for your specific application.
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Incubation: Incubation times can range from 30 minutes to a few hours, depending on the reaction kinetics and the abundance of the target. [5][6]* Washing: Thorough washing with phosphate-buffered saline (PBS) or fresh medium is essential to remove unbound probe and reduce background fluorescence. [5][6]
Live-Cell Imaging Workflow:
Diagram 3: Step-by-Step Live-Cell Imaging Protocol
Caption: A generalized workflow for live-cell labeling and imaging.
Detailed Methodology:
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Cell Culture: Plate cells on a suitable imaging-quality dish or slide and allow them to adhere.
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Target Modification: Introduce the TCO-modified molecule of interest. This can be achieved through metabolic labeling with a TCO-containing amino acid or sugar, or through genetic encoding of a TCO-modified protein.
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Labeling: Prepare the BDP 581/591 tetrazine working solution in pre-warmed, serum-free medium and add it to the cells. Incubate at 37°C in a CO₂ incubator.
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Washing: Gently aspirate the labeling solution and wash the cells 2-3 times with warm PBS or medium.
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Imaging: Acquire images using a fluorescence microscope equipped with appropriate filter sets for the BDP 581/591 fluorophore (e.g., a Texas Red filter set). [7]
Advanced Applications and Considerations
The exceptional brightness and photostability of BDP 581/591 tetrazine make it suitable for a range of advanced imaging techniques, including single-molecule tracking and super-resolution microscopy. Furthermore, its distinct spectral properties allow for multiplexed imaging in combination with other fluorophores emitting in the green or far-red spectral regions.
It is important to be mindful of potential phototoxicity, especially in live-cell imaging. Use the lowest possible laser power and exposure times to minimize cell stress and obtain high-quality, artifact-free images.
Conclusion
BDP 581/591 tetrazine stands out as a premier fluorescent probe for bioorthogonal labeling. Its combination of the highly efficient IEDDA reaction chemistry with the superior photophysical properties of the BODIPY dye platform provides researchers with a powerful tool to visualize and quantify biological processes with high specificity and sensitivity. By following the guidelines and protocols outlined in this guide, scientists and drug development professionals can effectively integrate this advanced reagent into their research to drive new discoveries.
References
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Antibodies.com. (n.d.). BDP 581/591 NHS ester (A270075). Retrieved from [Link]
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Dojindo Molecular Technologies, Inc. (2023, May 19). Lipid Peroxidation Probe -BDP 581/591 C11-. Retrieved from [Link]
- Betts, M. J., et al. (2018). Tetrazine-mediated bioorthogonal prodrug–prodrug activation. Chemical Science, 9(33), 6845-6849.
- Glembockyte, V., et al. (2023). A guide to small fluorescent probes for single-molecule biophysics. Biophysics Reviews, 4(1), 011302.
- Carlson, J. C. T., et al. (2013). BODIPY–Tetrazine Derivatives as Superbright Bioorthogonal Turn‐on Probes.
- Wu, H., et al. (2018). Advances in Tetrazine Bioorthogonal Chemistry Driven by the Synthesis of Novel Tetrazines and Dienophiles. Accounts of Chemical Research, 51(5), 1079-1089.
- Tsvetkov, V., et al. (2023). Protocol for detection of ferroptosis in cultured cells. STAR Protocols, 4(3), 102477.
- Zhang, Y., et al. (2020).
- Vrabel, M., et al. (2017). Mechanism-Based Fluorogenic trans-Cyclooctene-Tetrazine Cycloaddition.
- Gutierrez, R. J. (2018). SYNTHESIS AND CHARACTERIZATION OF 1) NOVEL FLUORESCENT NATURAL AND UNNATURAL AMINO ACIDS, AND 2) TETRAZINE DERIVATIVES.
- Lorson, T., et al. (2018). and trans-cyclooctene-functionalised polypept(o)ides for fast bioorthogonal tetrazine ligation. Polymer Chemistry, 9(35), 4443-4453.
Sources
- 1. Advances in Tetrazine Bioorthogonal Chemistry Driven by the Synthesis of Novel Tetrazines and Dienophiles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. broadpharm.com [broadpharm.com]
- 4. Tetrazine bioorthogonal chemistry makes nanotechnology a powerful toolbox for biological applications - Nanoscale (RSC Publishing) [pubs.rsc.org]
- 5. BODIPY 581/591 C11 (Lipid Peroxidation Sensor) (#95978) Datasheet With Images | Cell Signaling Technology [cellsignal.com]
- 6. dojindo.com [dojindo.com]
- 7. Protocol for detection of ferroptosis in cultured cells - PMC [pmc.ncbi.nlm.nih.gov]
